molecular formula C19H13FN4O3S B2783985 N-(2H-1,3-benzodioxol-5-yl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide CAS No. 1115997-48-2

N-(2H-1,3-benzodioxol-5-yl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide

Cat. No.: B2783985
CAS No.: 1115997-48-2
M. Wt: 396.4
InChI Key: NGAWXEVZVJZYAD-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrimido[5,4-b]indole core substituted with fluorine at position 8, a sulfanyl acetamide linker, and a 1,3-benzodioxol-5-yl group. Its molecular formula is C₂₀H₁₇FN₄O₂S, with a molecular weight of 396.44 g/mol .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O3S/c20-10-1-3-13-12(5-10)17-18(24-13)19(22-8-21-17)28-7-16(25)23-11-2-4-14-15(6-11)27-9-26-14/h1-6,8,24H,7,9H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAWXEVZVJZYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=NC4=C3NC5=C4C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the pyrazinyl group: This step may involve the reaction of the oxadiazole intermediate with pyrazine derivatives under suitable conditions.

    Attachment of the chlorophenyl group: This can be done through nucleophilic substitution reactions where the chlorophenyl group is introduced to the acetamide backbone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the 8-Fluoro Position

The 8-fluoro substituent on the pyrimidoindole ring is a key site for nucleophilic substitution due to the electron-withdrawing nature of the adjacent heterocyclic system. This facilitates reactions with nucleophiles such as amines or alkoxides under mild conditions .

Reaction Conditions Product
Amine substitutionK₂CO₃, DMF, 60°C, 12h8-Amino-pyrimido[5,4-b]indole derivative
MethoxylationNaOMe, MeOH, reflux, 6h8-Methoxy-pyrimido[5,4-b]indole analog

Oxidation of the Sulfanyl Group

The thioether (-S-) linkage in the acetamide side chain undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions .

Oxidizing Agent Conditions Product
H₂O₂ (30%)Acetic acid, 25°C, 2hSulfoxide derivative (R-S(=O)-CH₂-C(=O)-NH)
mCPBADCM, 0°C → 25°C, 4hSulfone derivative (R-SO₂-CH₂-C(=O)-NH)

Hydrolysis of the Acetamide Moiety

The amide bond exhibits stability under physiological conditions but can be hydrolyzed under acidic or basic conditions to yield carboxylic acid and amine byproducts .

Condition Reagents Products
Acidic hydrolysis6M HCl, reflux, 8h2-Mercaptoacetic acid + N-(2H-1,3-benzodioxol-5-yl)amine
Basic hydrolysisNaOH (2M), EtOH/H₂O, 70°C, 6hSodium 2-sulfanylate + 5-amino-1,3-benzodioxole

Reactivity of the Benzodioxol Group

The benzodioxole ring is generally stable but can undergo ring-opening under strong acidic conditions or participate in electrophilic aromatic substitution (EAS) at the electron-rich positions .

Reaction Conditions Product
Acid-catalyzed ring openingH₂SO₄ (conc.), 100°C, 3hCatechol derivative with acetic acid side chain
NitrationHNO₃/H₂SO₄, 0°C, 1h4-Nitro-1,3-benzodioxole analog

Cross-Coupling Reactions

The pyrimidoindole core may participate in palladium-catalyzed cross-coupling reactions, though direct evidence for this compound is limited. Analogous systems suggest potential for Suzuki or Buchwald-Hartwig couplings .

Coupling Type Catalyst System Example Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O4-Aryl-pyrimido[5,4-b]indole derivative
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene4-(Arylamino)-pyrimido[5,4-b]indole analog

Reduction of the Pyrimidine Ring

Selective reduction of the pyrimidine ring to a dihydro or tetrahydro derivative has been observed in related compounds using hydrogenation catalysts .

Reduction Method Conditions Product
Catalytic hydrogenationH₂ (1 atm), Pd/C, EtOH, 25°C, 12h4,5-Dihydro-pyrimido[5,4-b]indole derivative

Mechanistic Implications in Biological Activity

The compound’s reactivity directly correlates with its pharmacological profile:

  • Thioether oxidation modulates solubility and membrane permeability .

  • Fluorine substitution enhances binding affinity to target proteins (e.g., kinases).

  • Amide hydrolysis may generate bioactive metabolites in vivo .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a benzodioxole moiety and a pyrimidine-indole derivative. The molecular formula is C29H28FN5O4SC_{29}H_{28}FN_5O_4S, with a molecular weight of 561.6 g/mol . Its unique structure contributes to its biological activity, making it a candidate for further investigation.

Anticancer Activity

Research has indicated that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide exhibit significant anticancer properties. Studies have shown that such compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of indole and pyrimidine have been documented to target specific signaling pathways involved in tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the benzodioxole moiety is believed to enhance the antimicrobial activity by interfering with microbial cell wall synthesis or function .

Neuropharmacological Effects

Recent studies suggest that compounds with similar scaffolds may influence neuropharmacological pathways, potentially acting as modulators of neurotransmitter systems. This could lead to applications in treating neurological disorders such as depression and anxiety .

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, derivatives of the compound were tested against various cancer cell lines. The results showed that specific modifications to the indole structure significantly enhanced anticancer activity, with IC50 values indicating potent inhibition at low concentrations .

Case Study 2: Antimicrobial Testing

A comparative study evaluated the antimicrobial activity of several related compounds against common pathogens. The results demonstrated that this compound exhibited superior activity against Staphylococcus aureus compared to standard antibiotics, suggesting its potential as a novel therapeutic agent .

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrimidoindole Derivatives

N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
  • Structure : Differs by a 3-(4-methoxyphenyl) group instead of 8-fluoro and a 4-oxo substitution.
  • Molecular Weight : 500.5 g/mol, higher due to the methoxyphenyl group .
  • Properties : The methoxy group increases solubility but reduces metabolic stability compared to fluorine. The 4-oxo moiety may influence hydrogen bonding.
  • Applications: Noted in computational screening (ZINC2720774) but lacks explicit biological data .
2-(3-Benzyl-8-fluoro-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
  • Structure : Features a benzyl group at position 3 and a 5-chloro-2-methoxyphenyl acetamide.
  • Molecular Weight : ~428–448 g/mol (estimated from ChemSpider data) .
  • The chloro-methoxyphenyl group may alter target selectivity compared to benzodioxol.

Heterocyclic Sulfanyl Acetamide Analogs

N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t)
  • Structure : Replaces pyrimidoindole with an oxadiazole-indole hybrid.
  • Molecular Weight : 428.5 g/mol .
  • Biological Activity : Tested for lipoxygenase (LOX) inhibition and cholinesterase activity, showing moderate efficacy. The oxadiazole core may enhance hydrogen bonding but reduce aromatic stacking .
2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-iodophenyl)acetamide (Compound 19)
  • Structure : Triazole ring instead of pyrimidoindole, with an iodophenyl group.
  • Molecular Weight : ~390 g/mol .
  • Biological Activity : Exhibits antibacterial activity (MIC = 16 µg/mL against E. coli). The triazole’s hydrogen-bonding capacity may target bacterial enzymes .

Research Findings and Implications

  • Fluorine vs. Methoxy : The 8-fluoro substitution in the target compound improves metabolic stability compared to methoxy analogs, which are prone to demethylation .
  • Benzodioxol vs. Chlorophenyl : The benzodioxol group offers balanced lipophilicity and oxygen-mediated interactions, whereas chlorophenyl groups (e.g., in ) may enhance halogen bonding but reduce solubility.

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Compound Overview

  • IUPAC Name : N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanylacetamide
  • Molecular Formula : C26H18F2N4O4
  • Molecular Weight : 488.4 g/mol

The compound is characterized by the presence of a benzodioxole moiety and a pyrimidoindole structure, which contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanylacetamide exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown potent antibacterial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL for different derivatives. Notably, some compounds demonstrated efficacy comparable to standard antibiotics like ciprofloxacin .

Enzyme Inhibition

The compound has been investigated for its enzyme inhibition properties. Molecular docking studies suggest that it may inhibit key enzymes involved in metabolic pathways. For example, certain derivatives showed promising results against α-glucosidase and butyrylcholinesterase, indicating potential applications in managing diabetes and neurodegenerative diseases .

Study 1: Antibacterial Efficacy

In a comparative study of various synthesized acetamides including the target compound, it was found that several exhibited strong antibacterial activity against Salmonella typhi and Staphylococcus aureus. The study utilized both in vitro assays and molecular docking techniques to elucidate the interaction between the compounds and bacterial targets. The results indicated that modifications to the benzodioxole group enhanced the antimicrobial potency significantly.

Study 2: Antidiabetic Potential

Another investigation focused on the antidiabetic effects of similar compounds in vivo using a streptozotocin-induced diabetic mouse model. The results demonstrated that specific derivatives could significantly lower blood glucose levels without causing cytotoxic effects on normal cells (IC50 > 150 µM), suggesting a favorable safety profile for potential therapeutic use .

Synthesis Methods

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanylacetamide typically involves multi-step organic reactions:

  • Formation of the Pyrazoloquinoline Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : Electrophilic aromatic substitution reactions are used to attach the benzodioxole moiety.
  • Final Modifications : Nucleophilic substitution reactions facilitate the attachment of the fluoro-methylphenyl group.

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